8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine
Description
Systematic IUPAC Nomenclature and Structural Formula
The IUPAC name derives from the fused bicyclic system of imidazo[1,2-b]pyridazine, with halogen substituents at positions 3, 6, and 8:
The structural formula (Figure 1) consists of:
- A pyridazine ring (six-membered, two adjacent nitrogen atoms) fused to an imidazole ring (five-membered, two non-adjacent nitrogen atoms) at positions 1 and 2 .
- Substituents:
Simplified molecular-input line-entry system (SMILES): ClC1=NN2C(I)=CN=C2C(Br)=C1 .
CAS Registry Number and Alternative Identifiers
Primary identifiers:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry No. | 1263425-59-7 | |
| MDL Number | MFCD24387275 | |
| PubChem CID | 86662987 | |
| ChemSpider ID | 60852876 |
Synonyms:
Molecular Formula and Weight Calculations
Molecular formula: C₆H₂BrClIN₃ .
Molecular weight calculation:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon (C) | 6 | 12.011 | 72.066 |
| Hydrogen (H) | 2 | 1.008 | 2.016 |
| Bromine (Br) | 1 | 79.904 | 79.904 |
| Chlorine (Cl) | 1 | 35.45 | 35.45 |
| Iodine (I) | 1 | 126.904 | 126.904 |
| Nitrogen (N) | 3 | 14.007 | 42.021 |
| Total | - | - | 358.361 |
Isomeric Considerations and Substituent Positional Effects
Isomerism:
- The imidazo[1,2-b]pyridazine scaffold permits structural isomerism depending on the fusion points of the rings. For example, imidazo[4,5-c]pyridazine and imidazo[4,5-d]pyridazine are distinct isomers .
- Substituent positioning alters electronic properties. In this compound:
- Position 3 (iodine): Adjacent to the fused nitrogen, inducing steric hindrance and electron-withdrawing effects.
- Position 6 (chlorine): Para to the fused nitrogen, modulating ring electron density via inductive effects .
- Position 8 (bromine): Meta to the fused nitrogen, influencing resonance stabilization .
Substituent effects (Hammett constants):
| Substituent | σₚ (para) | σₘ (meta) |
|---|---|---|
| -Br | +0.232 | +0.393 |
| -Cl | +0.227 | +0.373 |
| -I | +0.276 | +0.353 |
These values predict electron-withdrawing effects, stabilizing negative charges in intermediates (e.g., during nucleophilic substitution) .
Electronic impacts:
Properties
IUPAC Name |
8-bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClIN3/c7-3-1-4(8)11-12-5(9)2-10-6(3)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFRKRKCGOHTJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=C(N2N=C1Cl)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iodination of 6-chloro-8-bromoimidazo[1,2-b]pyridazine
| Reagents & Conditions | Description |
|---|---|
| Starting material | 6-chloro-8-bromoimidazo[1,2-b]pyridazine |
| Iodinating agent | N-iodosuccinimide (NIS) |
| Acid catalyst | Trifluoroacetic acid (TFA) |
| Solvent | Chloroform |
| Temperature | Room temperature |
| Reaction time | Not explicitly stated, typically several hours |
| Work-up | Extraction, drying, and purification by column chromatography |
| Yield | High yield reported (exact % depends on scale and conditions) |
Mechanism : Electrophilic aromatic substitution at the 3-position of the imidazo[1,2-b]pyridazine ring facilitated by NIS/TFA generates the 3-iodo derivative while retaining the 6-chloro and 8-bromo substituents intact.
Further Functionalization (Example: Suzuki Coupling)
The this compound can be further functionalized via palladium-catalyzed cross-coupling reactions. An example includes coupling with boronic acid pinacol esters to introduce various substituents at the 3-position.
| Reagents & Conditions | Description |
|---|---|
| Substrate | This compound |
| Coupling partner | 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester |
| Catalyst | Pd(PPh3)4 or Pd tetrakis(triphenylphosphine) |
| Base | Potassium phosphate trihydrate |
| Solvent | Mixed solvent: dioxane and water |
| Temperature | Heating (typically 80–100 °C) |
| Reaction time | Several hours |
| Yield | Moderate to good yields depending on substrate |
This step exemplifies the versatility of the tri-halogenated intermediate for building complex molecules.
Experimental Data and Characterization
The product this compound is characterized by:
- Molecular Formula : C6H2BrClIN3
- Molecular Weight : 358.36 g/mol
- NMR Data : Characteristic aromatic proton signals consistent with substitution pattern.
- Mass Spectrometry : High-resolution mass spectrometry confirms molecular ion peaks matching calculated m/z values.
- Purity : Achieved via silica gel chromatography, confirmed by HPLC and NMR.
Research Findings and Notes
- The iodination method using NIS/TFA in chloroform is mild and selective, preserving other halogen substituents.
- The compound acts as a key intermediate in kinase inhibitor synthesis, as explored in medicinal chemistry research targeting RET kinase mutations.
- The synthetic routes employ common reagents and conditions accessible in standard organic synthesis laboratories.
- Reaction yields and purity are generally high, with detailed NMR and MS data supporting structural assignments.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Halogenation (Iodination) | 6-chloro-8-bromoimidazo[1,2-b]pyridazine, NIS, TFA, CHCl3, RT | This compound | High (not explicitly stated) | Selective iodination at 3-position |
| 2 | Pd-catalyzed coupling | Pd(PPh3)4, K3PO4·3H2O, dioxane/H2O, heating | Functionalized derivatives | Moderate to good | Enables further derivatization |
Chemical Reactions Analysis
8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, potentially leading to different biological activities.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Activity
FLT3 Kinase Inhibition
One of the primary applications of 8-bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine is its role as an inhibitor of FLT3 (Fms-like tyrosine kinase 3), which is a critical target in treating acute myeloid leukemia (AML). Studies have shown that compounds similar to this compound exhibit potent inhibitory activity against FLT3 mutations, which are associated with poor prognosis in AML patients. For instance, a recent study reported IC50 values in the nanomolar range for derivatives of imidazo[1,2-b]pyridazine against FLT3-ITD and FLT3-D835Y mutants, indicating their potential as effective therapeutics in resistant AML cases .
Table 1: Inhibitory Activity Against FLT3 Kinase
| Compound | IC50 (nM) | Target |
|---|---|---|
| This compound | <10 | FLT3-ITD |
| Derivative A | 4 | FLT3-D835Y |
| Derivative B | 1 | FLT3-D835Y |
Synthesis and Functionalization
The synthesis of this compound has been explored through various methodologies. One notable approach involves microwave-assisted synthesis, which enhances yield and reduces reaction time. The compound can be synthesized from readily available precursors through a series of reactions including bromination, chlorination, and iodination.
Synthesis Example:
A typical synthesis involves heating a mixture of starting materials at elevated temperatures under controlled conditions, yielding the desired compound with high purity .
Kinase Inhibition Mechanism
The mechanism by which this compound acts as a kinase inhibitor involves competitive inhibition at the ATP-binding site of the kinase. This interaction prevents the phosphorylation of downstream signaling molecules that promote cell proliferation and survival, making it a promising candidate for targeted cancer therapies.
Potential for ATR Kinase Inhibition
In addition to its activity against FLT3, there is emerging evidence that compounds within this chemical class may also inhibit ATR (Ataxia Telangiectasia and Rad3 related) kinase. ATR is crucial for DNA damage response and repair mechanisms; thus, inhibitors could be beneficial in treating cancers with defective DNA repair pathways .
Case Studies and Research Findings
Several studies have documented the efficacy of imidazo[1,2-b]pyridazine derivatives in preclinical models:
- Case Study 1: A derivative exhibited significant antiproliferative effects against AML cell lines with FLT3 mutations, leading to apoptosis through caspase activation.
- Case Study 2: Another study highlighted the compound's ability to synergize with existing chemotherapeutics, enhancing overall treatment efficacy in resistant cancer models.
Mechanism of Action
The mechanism of action of 8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms play a crucial role in its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Key Derivatives and Their Properties
Structural-Activity Relationship (SAR) Trends
- Position 3 : Iodo/bromo groups enhance electrophilicity for nucleophilic substitutions, while nitro or benzoyl groups modulate electronic properties for target binding .
- Position 6 : Amine substituents (e.g., pyrrolidine) improve solubility and selectivity, whereas halogens (Cl/Br) stabilize π-stacking interactions in kinase binding pockets .
- Position 8 : Bromine acts as a leaving group for further functionalization (e.g., Suzuki-Miyaura couplings) .
Biological Activity
8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various disease models, and structure-activity relationships (SAR).
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps, including halogenation and cyclization processes. The compound's structure features a fused imidazo-pyridazine ring system, which is critical for its biological activity.
Biological Activity
The compound has been evaluated for various biological activities, including:
1. Inhibition of FLT3 Kinase
Recent studies have highlighted the effectiveness of this compound as an inhibitor of FLT3 (Fms-like tyrosine kinase 3), particularly in acute myeloid leukemia (AML) models. The compound demonstrated potent inhibitory effects with IC50 values in the low nanomolar range against both FLT3-ITD and FLT3-D835Y mutants, which are commonly associated with resistance to standard therapies .
2. Anti-Fibrotic Activity
Research indicates that this compound exhibits significant anti-fibrotic properties by inhibiting collagen type I alpha 1 (COL1A1) expression and reducing fibronectin levels in hepatic fibrosis models. The inhibitory rates observed were between 66.72% to 97.44%, surpassing many known anti-fibrotic agents like EGCG .
3. Binding Affinity to Amyloid Plaques
In vitro studies assessed the binding affinity of various imidazo[1,2-b]pyridazine derivatives to amyloid plaques associated with Alzheimer's disease. The compound showed promising binding affinities, suggesting potential utility as a diagnostic agent for imaging amyloid deposition in the brain .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Halogen Substituents : The presence of bromine and chlorine atoms enhances the lipophilicity and binding interactions with target proteins.
- Imidazo-Pyridazine Core : This core structure is crucial for the interaction with various biological targets, including kinases and amyloid plaques.
Table 1: Summary of Biological Activities
| Activity Type | Target | IC50 (nM) | Notes |
|---|---|---|---|
| FLT3 Kinase Inhibition | FLT3-ITD | 4 - 10 | Potent against resistant mutants |
| Anti-Fibrotic | COL1A1 | >66% inhibition | Superior to EGCG |
| Amyloid Plaque Binding | Aβ Plaques | 11.0 - >1000 | Potential imaging agent |
Case Study 1: FLT3 Inhibition in AML
In a study involving AML cell lines, treatment with this compound resulted in significant reduction in cell viability, indicating its potential as a therapeutic agent for AML patients with FLT3 mutations. The mechanism was further elucidated through apoptosis assays which confirmed increased apoptotic cell death upon treatment.
Case Study 2: Hepatic Fibrosis Model
In vivo experiments demonstrated that administration of this compound led to decreased liver fibrosis markers in rodent models treated with TGFβ1. Histological analysis revealed reduced collagen deposition compared to control groups.
Q & A
Basic Research Question
- ¹H/¹³C NMR : Assign signals based on substituent-induced deshielding. For example, H-7 in derivative 32 appears at δ 6.83 ppm (DMSO-d₆) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z = 503.8 [M+H]⁺ for 32 ) .
- X-ray Crystallography : Resolves regioselectivity ambiguities in halogenation or arylation .
What challenges arise in scaling up synthetic routes for this compound?
Advanced Research Question
- Purification : Flash chromatography on silica gel is effective for small-scale purification, but transitioning to preparative HPLC may be needed for polar derivatives .
- Halogen Stability : Iodine at C3 may undergo hydrolysis under prolonged heating; inert atmosphere and low-temperature storage (2–8°C) are critical .
How does electronic tuning of substituents affect the compound’s reactivity?
Advanced Research Question
Electron-withdrawing groups (e.g., -NO₂, -Br) at C3 enhance electrophilicity, facilitating nucleophilic substitution. Conversely, electron-donating groups (e.g., -NH₂) at C8 reduce reactivity toward cross-coupling but improve solubility for biological assays .
Case Study : Suzuki coupling of this compound with phenylboronic acid requires Pd(OAc)₂ and SPhos ligand to mitigate steric effects from the iodine substituent .
What role does this compound play in developing Haspin kinase inhibitors?
Advanced Research Question
Tricyclic derivatives of imidazo[1,2-b]pyridazine, synthesized via C–H activation or cross-coupling, show promise as Haspin inhibitors. Modifications at C3 (e.g., iodine→aryl groups) optimize ATP-binding pocket interactions, as demonstrated in recent patent filings .
How can researchers mitigate decomposition during long-term storage?
Basic Research Question
- Storage Conditions : Store under inert gas (N₂/Ar) at 2–8°C in amber vials to prevent light-induced degradation .
- Purity Monitoring : Regular HPLC analysis (≥97% purity) ensures stability, as impurities can catalyze decomposition .
What computational tools aid in predicting the biological activity of derivatives?
Advanced Research Question
Docking studies (e.g., AutoDock Vina) and MD simulations predict binding modes to kinase targets like c-Met or VEGFR2. QSAR models using Hammett σ values of substituents correlate electronic effects with inhibitory potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
